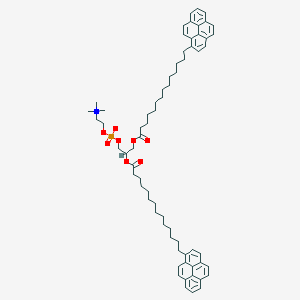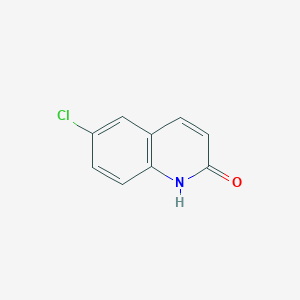
6-氯-2-羟基喹啉
描述
6-Chloro-2-hydroxyquinoline is a chemical compound that is structurally related to quinoline derivatives. It is characterized by the presence of a chlorine atom and a hydroxyl group on the quinoline ring system. While the provided papers do not directly discuss 6-Chloro-2-hydroxyquinoline, they do provide insights into similar compounds, such as chloroquine, hydroxyquinoline, and various substituted quinolines, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one, a compound similar to 6-Chloro-2-hydroxyquinoline, was achieved by heating a malonamide derivative in polyphosphoric acid . Another example is the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which involved the conversion of a nitroquinolone into a chloroquinoline or bromoquinoline, followed by the introduction of various substituents . These methods illustrate the general approaches that might be applicable to the synthesis of 6-Chloro-2-hydroxyquinoline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography, as seen in the synthesis of 5,8-dimethyl-6-nitro-4-quinolone . The presence of substituents like chlorine and hydroxyl groups can influence the electronic distribution and overall geometry of the molecule, which can be studied using spectroscopic methods.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions. For example, 6-hydroxyquinoline derivatives have been used to synthesize azo disperse dyes by coupling with diazotized aniline derivatives . The reactivity of such compounds is influenced by the substituents on the quinoline ring, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solvatochromism, ionization constants, and luminescent properties, can be significantly affected by their substituents . For instance, the solvatochromism of azo disperse dyes derived from hydroxyquinoline was evaluated in various solvents, and their ionization constants were determined . Similarly, the luminescent properties of metal ion complexes of chloro-hydroxyquinoline appended crown ethers were found to be pH-dependent .
科学研究应用
金属离子检测和络合
6-氯-2-羟基喹啉及其衍生物已被广泛研究,因其与各种金属离子形成络合物的能力。这些络合物在各种环境中检测和定量金属离子方面具有应用。例如,将6-氯-2-羟基喹啉的衍生物附加到二氮杂-18-冠-6上,被发现对镁离子是一种有效的传感器,在Mg2+存在时发出荧光,但在其他碱土金属离子存在时却不发出(Prodi et al., 1998)。同样,5-氯-8-羟基喹啉取代的氮杂冠醚表现出显著的金属离子选择性,显示出在检测和区分各种金属离子方面的潜力(Bordunov et al., 1996)。
环境和分析化学
在环境和分析化学中,6-氯-2-羟基喹啉衍生物已被用于光度法测定金属离子。例如,8-羟基喹啉,一个相关化合物,已被用于分光光度法测定铝、铁、铜、钛和镍等金属混合物(Blanco et al., 1989)。这突显了6-氯-2-羟基喹啉在类似应用中的潜力。
药物研究
虽然避免了关于药物使用和剂量的具体内容,但值得注意的是,6-氯-2-羟基喹啉衍生物已在药物研究领域进行了调查。例如,一种衍生物氯喹已显示出除抗微生物用途外的活性,如在癌症治疗中的潜在疗效(Mao & Schimmer, 2008)。这表明了与6-氯-2-羟基喹啉相关的化合物的更广泛的药理潜力。
超分子化学
在超分子化学领域,8-羟基喹啉衍生物因其独特的性质而重新受到关注。它们已被用于开发新的超分子传感器和发光器件,暗示了6-氯-2-羟基喹啉在类似背景下的潜在应用(Albrecht et al., 2008)。
安全和危害
6-Chloro-2-hydroxyquinoline is considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are mainly the respiratory system . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling this compound .
未来方向
While there is a significant amount of research on 6-Chloro-2-hydroxyquinoline, more studies are needed to fully understand its properties and potential applications. Future research could focus on exploring its biological activities, developing new synthesis methods, and investigating its mechanism of action .
属性
IUPAC Name |
6-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEBWFGRUPIVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315975 | |
| Record name | 6-Chloro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydroxyquinoline | |
CAS RN |
1810-67-9 | |
| Record name | 1810-67-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-2-HYDROXYQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



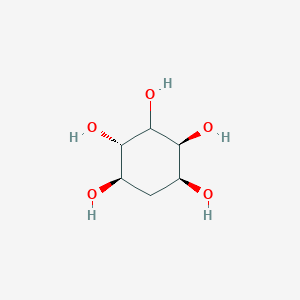
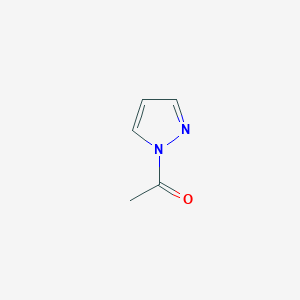
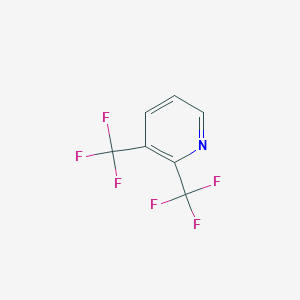
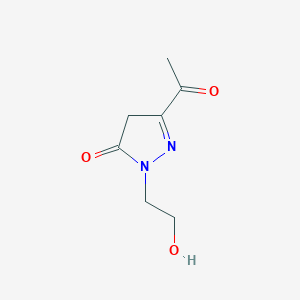
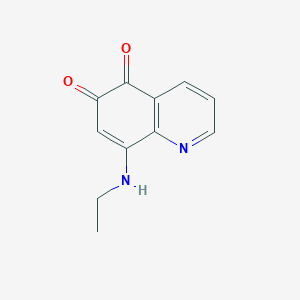

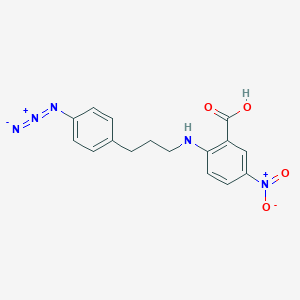

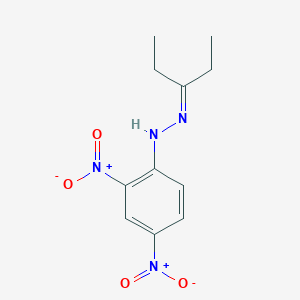
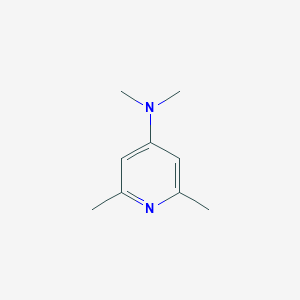
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
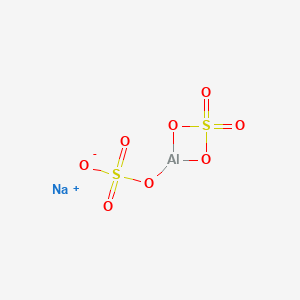
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
